2-{4-[6-(Pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}-1,3-benzoxazole
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Overview
Description
2-{4-[6-(Pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}-1,3-benzoxazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. This compound consists of a benzoxazole core linked to a piperazine ring, which is further connected to a pyridazinyl-pyridine moiety. The presence of these diverse functional groups makes it a versatile molecule for various applications in medicinal chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[6-(Pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}-1,3-benzoxazole typically involves multi-step procedures. One common synthetic route includes the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Synthesis of the Piperazine Intermediate: The piperazine ring can be introduced by reacting piperazine with appropriate halogenated intermediates.
Coupling with Pyridazinyl-Pyridine Moiety: The final step involves coupling the piperazine intermediate with a pyridazinyl-pyridine derivative using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-{4-[6-(Pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution can be carried out using sodium azide in DMF (dimethylformamide), while electrophilic substitution can be performed using bromine in acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-{4-[6-(Pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}-1,3-benzoxazole has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-tubercular agent, exhibiting significant activity against Mycobacterium tuberculosis.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or photochemical properties.
Mechanism of Action
The mechanism of action of 2-{4-[6-(Pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. For instance, its anti-tubercular activity is attributed to its ability to inhibit key enzymes involved in the biosynthesis of the mycobacterial cell wall . In anti-fibrotic applications, the compound inhibits collagen prolyl 4-hydroxylases, thereby reducing collagen production .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide Derivatives: These compounds share structural similarities and have been studied for their anti-tubercular activity.
Pyrimidine Derivatives: These compounds exhibit a wide range of biological activities, including anti-fibrotic and antimicrobial properties.
Indole Derivatives: Known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory effects.
Properties
IUPAC Name |
2-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O/c1-2-7-18-17(6-1)22-20(27-18)26-13-11-25(12-14-26)19-9-8-16(23-24-19)15-5-3-4-10-21-15/h1-10H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKRVIBVKZSTTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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